molecular formula C6H10O4S B2625051 2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide CAS No. 18458-93-0

2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B2625051
CAS No.: 18458-93-0
M. Wt: 178.2
InChI Key: PAFFRZYIBZKWRJ-UHFFFAOYSA-N
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Description

2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H10O2S It is a derivative of tetrahydrothiophene, featuring a carboxyl group and a methyl group attached to the tetrahydrothiophene ring, along with a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide typically involves the oxidation of 2-methyltetrahydrothiophene. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the dioxide functional group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to the sulfide form.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds with biological molecules, while the dioxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene 1,1-dioxide: Lacks the carboxyl and methyl groups, making it less versatile in chemical reactions.

    2-Methyltetrahydrothiophene: Lacks the dioxide and carboxyl groups, limiting its reactivity and applications.

    2-Carboxytetrahydrothiophene: Lacks the methyl group, affecting its steric properties and reactivity.

Uniqueness

2-Carboxy-2-methyltetrahydrothiophene 1,1-dioxide is unique due to the presence of both the carboxyl and dioxide functional groups, which enhance its reactivity and potential applications in various fields. The methyl group also contributes to its steric properties, influencing its interactions with other molecules.

Properties

IUPAC Name

2-methyl-1,1-dioxothiolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c1-6(5(7)8)3-2-4-11(6,9)10/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFFRZYIBZKWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCS1(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18458-93-0
Record name 2-methyltetrahydrothiophene-2-carboxylic acid 1,1-dioxide
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